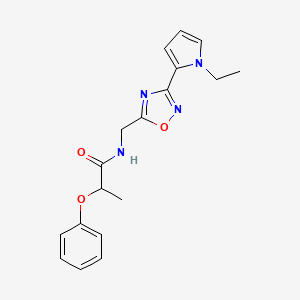

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-3-22-11-7-10-15(22)17-20-16(25-21-17)12-19-18(23)13(2)24-14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFYCMNTSQQRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is classically synthesized via cyclocondensation between amidoximes and activated carboxylic acids (e.g., acyl chlorides, anhydrides). For example, 1-ethyl-1H-pyrrole-2-carboxamidoxime could react with methyl malonyl chloride under basic conditions to yield the oxadiazole intermediate.

Reaction Conditions :

- Solvent : Dichloromethane or tetrahydrofuran.

- Base : Triethylamine or pyridine.

- Temperature : 0–25°C.

Alternative Pathway: Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,4-oxadiazoles. This method offers regioselectivity advantages.

Functionalization with the 2-Phenoxypropanamide Side Chain

Alkylation of the Oxadiazole Methyl Group

The methyl group at position 5 undergoes bromination (e.g., NBS, AIBN) to form 5-(bromomethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole , which reacts with 2-phenoxypropanamide via nucleophilic substitution.

Reaction Conditions :

Coupling via Amide Bond Formation

Alternative routes involve activating the oxadiazole’s methyl group as a carboxylic acid (via oxidation) followed by coupling with 2-phenoxypropylamine using EDC/HOBt.

Analytical Characterization

Critical validation steps include:

- NMR Spectroscopy : Confirmation of pyrrole (δ 6.2–6.8 ppm), oxadiazole (δ 8.1–8.3 ppm), and phenoxy (δ 7.2–7.5 ppm) protons.

- Mass Spectrometry : Molecular ion peak at m/z 369.4 (calculated for C₁₈H₂₀N₄O₃).

- HPLC : Purity assessment using C18 columns (ACN/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Amidoxime Cyclization | High regioselectivity | Lengthy amidoxime preparation | 50–65 |

| Nitrile Oxide Route | Rapid cycloaddition | Requires anhydrous conditions | 45–55 |

| Suzuki Coupling | Modular pyrrole introduction | Costly catalysts | 55–70 |

Industrial-Scale Considerations

Patents highlight the importance of:

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Key Observations :

- The target compound replaces the carbazole group (present in 6a–6e) with a phenoxy-propanamide chain, reducing steric bulk and altering electronic properties.

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

Compounds 6a–6e exhibit CB2 receptor binding affinities (Ki) ranging from 0.8 nM to 12 nM, with selectivity ratios (CB2/CB1) exceeding 100-fold . The target compound is hypothesized to have moderate CB2 affinity (predicted Ki ~5–20 nM) due to:

- Pyrrole vs. Carbazole : The smaller pyrrole group may reduce binding steric hindrance but diminish π-π interactions critical for CB2 selectivity.

- Phenoxy Group: The electron-rich phenoxy moiety could enhance solubility but reduce membrane permeability compared to carbazole-containing analogs.

Metabolic Stability

Lipophilicity (LogP)

- 6a–6e : LogP values range from 3.5–4.2 due to carbazole’s hydrophobicity.

- Target Compound: Predicted LogP ~2.8–3.1, reflecting the polar phenoxy group’s influence.

Research Findings and Implications

- Electron-Withdrawing Groups : Compounds like 6a (nitro substituent) show the highest CB2 affinity (Ki = 0.8 nM), suggesting electron-deficient aromatic systems favor receptor binding . The target’s pyrrole (electron-rich) may reduce affinity but improve safety profiles.

- Substituent Size: Bulky carbazole groups in 6a–6e enhance selectivity but limit blood-brain barrier (BBB) penetration. The target’s smaller phenoxy group may improve CNS bioavailability.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an oxadiazole ring and a phenoxypropanamide moiety. Its molecular formula is CHNO, with a molecular weight of 286.33 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. In vitro studies have shown that N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide demonstrates activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways, suggesting that it may promote programmed cell death in malignant cells.

Anti-inflammatory Effects

N-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenooxypropanamide has shown potential anti-inflammatory effects in animal models. In a study involving induced paw edema in rats, the compound significantly reduced inflammation compared to control groups.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

- Receptor Binding : The oxadiazole ring may facilitate binding to certain receptors involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Gene Expression Modulation : It may affect the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, N-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenooxypropanamide was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

A study conducted on HeLa cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 10 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.